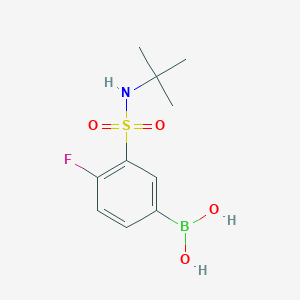

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid

Description

Properties

IUPAC Name |

[3-(tert-butylsulfamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-6-7(11(14)15)4-5-8(9)12/h4-6,13-15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQRAFOJBFZLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)S(=O)(=O)NC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid typically involves the following steps:

Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with a suitable sulfonyl chloride.

Introduction of the fluorine atom: Fluorination of the phenyl ring can be carried out using electrophilic fluorination reagents.

Boronic acid formation: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Reduced sulfonamide derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Suzuki Coupling Reactions

One of the primary applications of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is in Suzuki coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a vital method for synthesizing biaryl compounds. The presence of the fluorine atom enhances the reactivity of the boronic acid, allowing for more efficient coupling processes .

1.2 Functionalization of Aromatic Compounds

The compound can also serve as a versatile building block for functionalizing aromatic compounds. Its ability to undergo various coupling reactions enables the introduction of diverse functional groups into aromatic systems, which is crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

2.1 Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties through their ability to inhibit proteasomes. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, promoting cell death. Studies have shown that modifications to the boronic acid structure can enhance its potency against specific cancer types .

2.2 Drug Delivery Systems

The compound's unique chemical properties make it suitable for use in drug delivery systems. Its ability to form stable complexes with biomolecules allows for targeted delivery of therapeutic agents, improving their efficacy and reducing side effects. Research has focused on utilizing such boronic acids in designing smart drug delivery vehicles that respond to specific biological stimuli .

Materials Science

3.1 Sensor Development

this compound has potential applications in sensor technology due to its ability to selectively bind fluoride ions. This property can be exploited to develop sensors that detect fluoride levels in various environments, including water quality monitoring systems .

3.2 Polymer Chemistry

The compound can also be incorporated into polymer matrices to create functional materials with specific properties, such as increased thermal stability or enhanced mechanical strength. The incorporation of boronic acids into polymers can lead to materials with improved performance characteristics suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the tert-butylsulfamoyl and fluorine substituents, making it less sterically hindered and less reactive.

4-Fluorophenylboronic acid: Similar in structure but lacks the tert-butylsulfamoyl group, affecting its reactivity and applications.

3-(tert-Butylsulfamoyl)phenylboronic acid: Lacks the fluorine atom, which influences its electronic properties and reactivity.

Uniqueness

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is unique due to the combination of the tert-butylsulfamoyl group and the fluorine atom, which confer distinct steric and electronic properties. These features make it particularly useful in specific synthetic applications and potential therapeutic uses.

Biological Activity

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is a specialized boronic acid compound notable for its structural features, including a sulfonamide group and a fluorine substituent on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Structural Overview

- Molecular Formula : C₁₀H₁₆BNO₄S

- Molecular Weight : 257.11 g/mol

The unique combination of functional groups in this compound enhances its solubility and may influence its biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Preliminary studies suggest that the compound may act as an enzyme inhibitor, particularly against metallo-β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics . This property makes it a candidate for combination therapies aimed at treating antibiotic-resistant infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been particularly noted for its effectiveness in combination with carbapenem antibiotics, enhancing their efficacy against Gram-negative bacteria .

Enzyme Inhibition

The compound has shown promise as an inhibitor of metallo-β-lactamases, which are critical in the treatment of multi-drug resistant bacterial infections. By inhibiting these enzymes, the compound can potentially restore the activity of β-lactam antibiotics against resistant strains .

Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of various boronic acids, this compound was tested against clinical isolates of resistant bacteria. The results demonstrated that this compound significantly reduced bacterial growth in vitro, particularly when used in conjunction with carbapenems .

Further investigations into the mechanisms revealed that this compound interacts with the active site of metallo-β-lactamases, preventing substrate binding and subsequent hydrolysis of β-lactam antibiotics. This interaction was characterized using kinetic assays and molecular modeling techniques .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-fluorophenylboronic acid | Contains an amino group instead of a sulfonamide | Potentially more polar and different reactivity |

| 3-Cyano-4-fluorophenylboronic acid | Contains a cyano group | Strong electron-withdrawing effect |

| 2,4-Difluorophenylboronic acid | Two fluorine substituents | Enhanced acidity and reactivity |

| 3-N-(Methanesulfonamide)-phenylboronic acid | Contains methanesulfonamide instead of tert-butyl | Different solubility and biological activity |

The distinct structural features of this compound contribute to its enhanced solubility and potential therapeutic applications compared to other boronic acids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a multi-step process starting with functionalization of the phenyl ring. For boronic acid derivatives, Suzuki-Miyaura coupling is a common strategy, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides. Key steps include:

Sulfamoylation : Introduce the tert-butylsulfamoyl group via nucleophilic substitution using tert-butylsulfonamide and a fluorinated aryl halide.

Boronation : Convert the aryl halide to boronic acid using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis .

- Purity Control : Use column chromatography for intermediate purification, followed by recrystallization. Confirm purity via HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy for structural validation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent boronic acid dehydration or hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive reactions. Pre-dry solvents (e.g., THF, DMF) over molecular sieves to avoid side reactions. Safety protocols include wearing nitrile gloves and working in fume hoods due to potential respiratory irritancy .

Q. What characterization techniques are essential for confirming its structure and stability?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., tert-butyl, sulfamoyl, fluorine).

- FT-IR : Identify B-O (∼1350 cm⁻¹) and S=O (∼1150 cm⁻¹) stretching modes .

- Stability Analysis :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>250°C typical for boronic acids).

- X-ray Diffraction (XRD) : Confirm crystallinity and detect hydrate formation .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP be applied to study its electronic properties and reactivity?

- Methodological Answer :

- DFT Studies : Optimize geometry using Gaussian 09/B3LYP/6-311++G(d,p) basis set. Key analyses include:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive regions (e.g., boron center for Suzuki coupling) .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Q. What strategies optimize its use in Suzuki-Miyaura cross-coupling reactions under aqueous conditions?

- Methodological Answer :

- Catalytic System : Use Pd(OAc)₂ with water-soluble ligands (e.g., triphenylphosphine-3,3',3''-trisulfonate) to enhance solubility.

- Base Selection : K₂CO₃ or Cs₂CO₃ in H₂O/THF (1:1) minimizes boronic acid protodeboronation.

- Kinetic Monitoring : Track reaction progress via LC-MS to optimize stoichiometry (aryl halide:boronic acid = 1:1.2) and temperature (60–80°C) .

Q. How can researchers address contradictions in catalytic activity data across different studies?

- Methodological Answer :

- Controlled Variables : Standardize reaction conditions (solvent purity, catalyst batch, oxygen/moisture levels).

- Mechanistic Probes :

- Isotopic Labeling : Use deuterated solvents to study kinetic isotope effects.

- In-situ NMR : Monitor intermediates (e.g., boronate esters) to identify side reactions .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.